REACTION_SMILES
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[Br:20][C:21]([Br:22])([Br:23])[Br:24].[Br:25][c:26]1[c:27]([CH3:28])[c:29]([CH3:30])[cH:31][cH:32][n:33]1.[CH2:40]1[O:41][CH2:42][CH2:43][CH2:44]1.[CH2:7]([Li:8])[CH2:9][CH2:10][CH3:11].[CH3:1][N:2]([CH3:3])[CH2:4][CH2:5][OH:6].[CH3:34][CH2:35][CH2:36][CH2:37][CH2:38][CH3:39].[OH2:45].[n:12]1[cH:13][c:14]([CH3:19])[c:15]([CH3:18])[cH:16][cH:17]1>>[n:12]1[cH:13][c:14]([CH3:19])[c:15]([CH3:18])[cH:16][c:17]1[Br:20]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrC(Br)(Br)Br
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccnc(Br)c1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)CCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccncc1C
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1cnc(Br)cc1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |